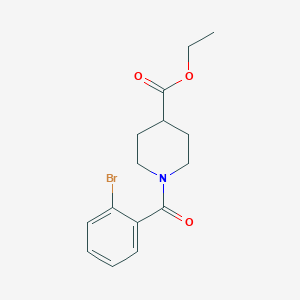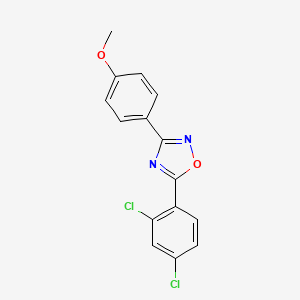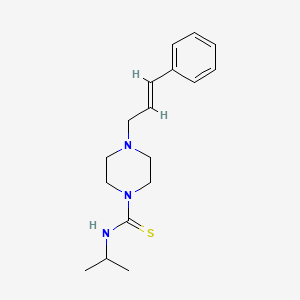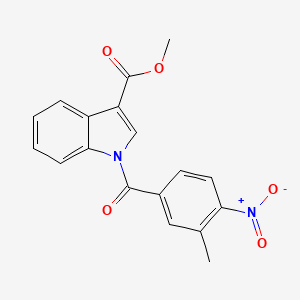![molecular formula C14H21N7O2S B5502825 N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide](/img/structure/B5502825.png)
N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide involves accessible pathways for creating novel derivatives. These pathways include the formation of compounds with pyrazolyl-pyridazine moiety combined with other heterocyclic rings, indicating a variety of synthetic approaches and the versatility of the core structure in generating new chemical entities with potential biological activities (Yengoyan et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds showcases crystalline formations, with specific cell constants and geometrical configurations, highlighting the compounds' structural diversity. The analysis includes direct methods and refinement of structures to obtain detailed insights into their molecular framework (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Research has explored the chemical reactions and properties of related compounds, such as their antiproliferative activity against human cancer cell lines, indicating their potential in medical research beyond the scope of this analysis. The compounds exhibit varied activities based on their molecular structure, demonstrating the importance of chemical properties in determining their biological effects (Mallesha et al., 2012).
Applications De Recherche Scientifique
Synthesis and Biological Activity
N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide is a compound that has been explored in various scientific studies for its potential applications in medicinal chemistry and biological research. The compound has been involved in the synthesis of new derivatives with potential antimicrobial, antifungal, and antiproliferative activities.
Antimicrobial and Antifungal Activity : The synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has shown antimicrobial activity against Gram-negative bacteria, Gram-positive bacteria, and yeast-like fungi. These findings suggest potential applications in developing new antimicrobial agents (Hassan, 2013).
Anticancer Activity : Studies on the synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines have indicated potential anticancer properties. Certain compounds exhibited significant activity, highlighting the compound's relevance in cancer research (Mallesha et al., 2012).
Biofilm Inhibition : Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have been synthesized and tested for their antibacterial efficacies and biofilm inhibition activities. These studies have shown potent activity against various bacterial strains, suggesting the compound's utility in addressing bacterial resistance and biofilm-related issues (Mekky & Sanad, 2020).
Enzyme Inhibition and Molecular Docking Studies : The compound has been involved in molecular docking studies to predict its capability as a potential inhibitor against enzymes like Cyclooxygenase (COX-2). Such studies provide insights into the compound's therapeutic potential and guide the design of new drugs (Hassan, 2014).
Mécanisme D'action
The mechanism of action of these ligands is related to their catalytic properties. For instance, copper (II)-based complexes showed better reaction rates than those based on other metals, which is attributed to the active catalytic site of the catecholase enzyme having two active sites from the existence of copper (II) ions .
Orientations Futures
Propriétés
IUPAC Name |
N,N-dimethyl-4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O2S/c1-12-6-7-21(17-12)14-5-4-13(15-16-14)19-8-10-20(11-9-19)24(22,23)18(2)3/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRJTFSURQLNNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5502752.png)
![N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5502761.png)



![5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide](/img/structure/B5502778.png)

![2-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5502800.png)
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5502807.png)
![4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5502814.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5502815.png)
![3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5502821.png)

![2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5502848.png)